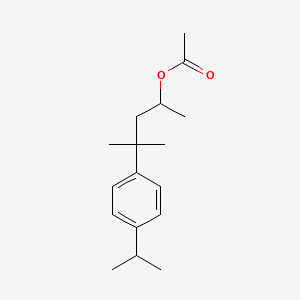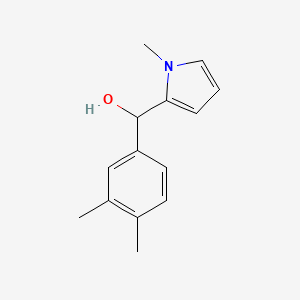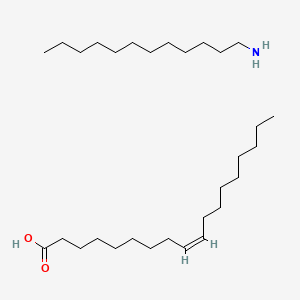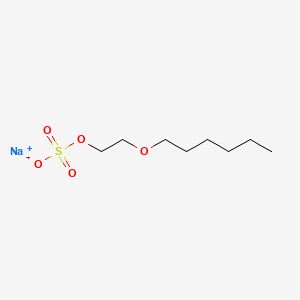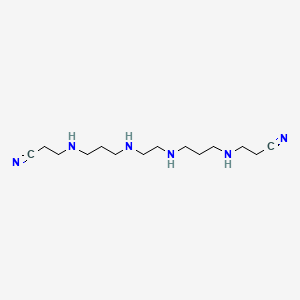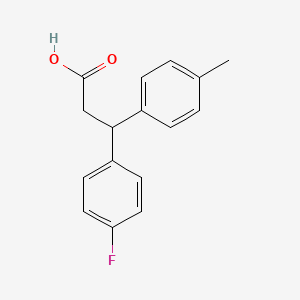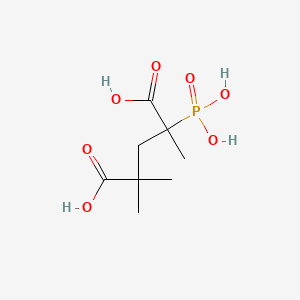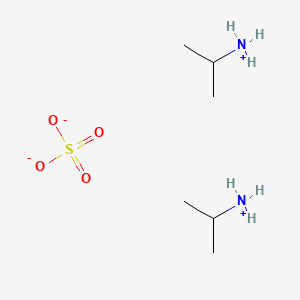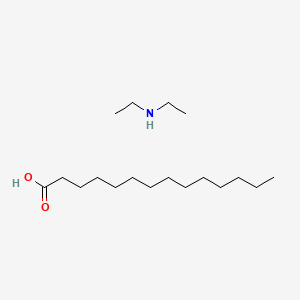
Diethylammonium myristate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethylammonium myristate is a chemical compound with the molecular formula C18H39NO2. It is an ammonium salt derived from myristic acid, a 14-carbon saturated fatty acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethylammonium myristate can be synthesized through the neutralization reaction between myristic acid and diethylamine. The reaction typically involves dissolving myristic acid in an organic solvent such as ethanol, followed by the addition of diethylamine. The mixture is then heated under reflux conditions to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors where myristic acid and diethylamine are combined under controlled temperature and pressure conditions. The reaction mixture is then purified through processes such as filtration and crystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Diethylammonium myristate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and amines.
Reduction: Reduction reactions can convert the ammonium salt back to the primary amine and fatty acid.
Substitution: The compound can participate in substitution reactions where the ammonium group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Myristic acid and diethylamine.
Reduction: Primary amine and fatty acid.
Substitution: Products vary based on the nucleophile used.
Applications De Recherche Scientifique
Diethylammonium myristate has several applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.
Biology: The compound is studied for its role in protein myristoylation, a process where myristic acid is covalently attached to proteins, influencing their function and localization.
Medicine: Research explores its potential in drug delivery systems, particularly in enhancing the permeability of drugs through biological membranes.
Industry: It is used in the production of cosmetics and personal care products due to its emulsifying properties.
Mécanisme D'action
The mechanism of action of diethylammonium myristate involves its interaction with biological membranes and proteins. The myristate moiety can insert into lipid bilayers, altering membrane fluidity and permeability. Additionally, the compound can facilitate the myristoylation of proteins, a post-translational modification that affects protein localization and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ammonium myristate
- Diethylammonium palmitate
- Diethylammonium stearate
Uniqueness
Diethylammonium myristate is unique due to its specific chain length (14 carbons) and the presence of the diethylammonium group. This combination imparts distinct physicochemical properties, such as solubility and emulsifying capability, making it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
94333-64-9 |
|---|---|
Formule moléculaire |
C18H39NO2 |
Poids moléculaire |
301.5 g/mol |
Nom IUPAC |
N-ethylethanamine;tetradecanoic acid |
InChI |
InChI=1S/C14H28O2.C4H11N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;1-3-5-4-2/h2-13H2,1H3,(H,15,16);5H,3-4H2,1-2H3 |
Clé InChI |
KPGHZILWDLGBSJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(=O)O.CCNCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


